molecular formula C15H21NO5 B3004102 Boc-(R)-alpha-(2-furanylmethyl)-proline CAS No. 53267-93-9; 959582-72-0

Boc-(R)-alpha-(2-furanylmethyl)-proline

Cat. No.: B3004102
CAS No.: 53267-93-9; 959582-72-0
M. Wt: 295.335
InChI Key: QANFHNJFIHFCFK-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-(R)-alpha-(2-furanylmethyl)-proline is a proline derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 2-furanylmethyl substituent at the alpha position of the pyrrolidine ring. While specific data on this compound are absent in the provided evidence, its structural analogs (e.g., benzyl-, thiophenyl-, and trifluoromethylbenzyl-substituted prolines) offer insights into substituent effects on physicochemical properties and functional behavior.

Properties

IUPAC Name

(2R)-2-(furan-2-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-14(2,3)21-13(19)16-8-5-7-15(16,12(17)18)10-11-6-4-9-20-11/h4,6,9H,5,7-8,10H2,1-3H3,(H,17,18)/t15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANFHNJFIHFCFK-OAHLLOKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=CO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Boc-(R)-alpha-(2-furanylmethyl)-proline with five structurally related proline derivatives, highlighting substituent variations, molecular properties, and experimental data.

Compound Name Substituent Molecular Formula Molecular Weight Melting Point Hazard Symbols Storage Conditions Key Features
Boc-(R)-alpha-(2-trifluoromethylbenzyl)-proline 2-trifluoromethylbenzyl C₁₈H₂₂NO₄F₃ 373.37 N/A N/A N/A Electron-withdrawing CF₃ group enhances lipophilicity and stability.
Boc-(R)-alpha-(5-bromo-2-thiophenylmethyl)-proline 5-bromo-2-thiophenylmethyl C₁₄H₁₈BrNO₄S 376.27 N/A N/A N/A Bromine atom increases molecular weight; thiophene enhances π-π interactions.
Boc-(R)-alpha-(3-phenyl-allyl)-proline 3-phenyl-allyl (trans) C₁₉H₂₃NO₄ 329.40 N/A N/A N/A Allyl group introduces conformational flexibility; phenyl adds hydrophobicity.
Boc-(R)-alpha-(4-thiazolylmethyl)-proline 4-thiazolylmethyl C₁₄H₂₀N₂O₄S 312.39 N/A N/A N/A Thiazole’s nitrogen and sulfur may improve metal coordination or solubility.
Boc-(R)-alpha-benzyl-proline benzyl C₁₇H₂₃NO₄ 305.37 154–156°C Xn (Harmful) 2–8°C Simple aromatic substituent; high crystallinity (white powder).

Key Observations:

Substituent Effects on Molecular Weight :

  • Halogenated groups (e.g., bromine in ) significantly increase molecular weight (376.27 vs. 305.37 for benzyl ).
  • Heteroaromatic substituents (thiophene , thiazole ) introduce sulfur, contributing to higher molecular weights compared to benzyl.

Thiazole () and thiophene () rings provide π-electron systems for non-covalent interactions, which could enhance binding in biological targets.

Physical Properties: The benzyl derivative () exhibits a well-defined melting point (154–156°C), suggesting high crystallinity, whereas other analogs lack reported thermal data. Storage conditions (2–8°C for ) and hazards (Xn for ) highlight stability concerns common to Boc-protected amino acids.

Structural Diversity :

  • Allyl () and benzyl groups introduce flexibility and rigidity, respectively, impacting conformational preferences in peptide chains.

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